4-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid
Description
4-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid (IUPAC name: (2S,4R)-4-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid) is a chiral pyrrolidine derivative characterized by a 3-bromobenzyl substituent. Its hydrochloride salt (CAS 1049734-10-2) has a molecular formula of C₁₂H₁₅BrClNO₂ and a molecular weight of 320.61 g/mol . The compound exhibits stereochemical specificity (2S,4R configuration), which is critical for its biological interactions. It serves as a precursor or intermediate in medicinal chemistry, particularly in designing enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
4-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9/h1-3,5,9,11,14H,4,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTFDJIIOZOILN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 3-bromobenzyl bromide.
Formation of Intermediate: The pyrrolidine ring is first protected, and then the 3-bromobenzyl group is introduced through a nucleophilic substitution reaction.
Deprotection and Carboxylation: The protecting group is removed, and the carboxyl group is introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromobenzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes and receptors, leading to various biological effects. The pyrrolidine ring provides structural stability and influences the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Bromine Substitution
4-[(2-Bromophenyl)methyl]pyrrolidine-2-carboxylic Acid
- CAS : 1049978-26-8
- Molecular Formula: C₁₂H₁₄BrNO₂
- Molecular Weight : 284.15 g/mol
- Key Differences: The bromine substituent is in the ortho (2-bromo) position on the benzyl group, compared to the meta (3-bromo) position in the target compound.
4-[(4-Bromophenyl)methyl]pyrrolidine-2-carboxylic Acid
- Expected Differences :
- Para-substitution may enhance symmetry and dipole moments, improving crystallinity but possibly diminishing biological activity due to reduced steric interaction with target proteins.
Methyl-Substituted Analogs
Three methyl-substituted analogs from Combi-Blocks () provide insights into electronic and steric effects:
| Compound ID | Substituent | CAS | Molecular Formula | Molecular Weight (g/mol) | Purity |
|---|---|---|---|---|---|
| QM-4590 | 2-Methylbenzyl | 1049978-50-8 | C₁₃H₁₇NO₂ | 231.28 | 95% |
| QM-4603 | 3-Methylbenzyl | 1049978-54-2 | C₁₃H₁₇NO₂ | 231.28 | 95% |
| QM-4612 | 4-Methylbenzyl | 1049978-60-0 | C₁₃H₁₇NO₂ | 231.28 | 95% |
- Key Differences: Replacement of bromine with methyl reduces molecular weight (~231 vs. 284–320 g/mol) and alters hydrophobicity.
Nitro- and Sulfonyl-Substituted Derivatives
highlights nitro-substituted pyrrolidine-2-carboxylic acid derivatives (e.g., 4a , 4b , 10a ):
- 4a : (2R)-1-[4-(4-Nitrophenyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid methyl ester.
- 4b : (2R)-1-[4-(6-Nitropyridin-3-yl)phenyl]pyrrolidine-2-carboxylic acid methyl ester.
- These derivatives are optimized for histone deacetylase 6 (HDAC6) inhibition, unlike the brominated target compound, which lacks direct activity data in the evidence .
Trifluoromethyl and Pyridinyl Derivatives
A patent () describes a complex analog:
- (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester Molecular Weight: 531 g/mol (LCMS data) .
- Key Differences: Trifluoromethyl groups enhance metabolic stability and bioavailability.
Physicochemical Properties
Biological Activity
4-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid, also known as (2S,4R)-4-(3-bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique pyrrolidine structure with a bromobenzyl group which enhances its reactivity and interaction with various biological targets. This article provides a detailed examination of its biological activity, synthesis, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₄BrNO₂·HCl
- Molecular Weight : Approximately 300.62 g/mol
- Stereochemistry : The compound exhibits specific stereochemistry at the chiral centers, which is crucial for its biological function.
Biological Activity Overview
Research indicates that 4-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid demonstrates significant biological activities, particularly in the following areas:
- Neurological Effects : The compound has been studied for its potential influence on neurological and psychiatric disorders. It may interact with neurotransmitter receptors, potentially acting as both an agonist and antagonist at certain sites, which is pivotal for drug development targeting these conditions.
- Receptor Interaction : The presence of the bromophenyl group enhances the compound's ability to modulate receptor activity and influence metabolic pathways by inhibiting or activating specific enzymes. This modulation can lead to various therapeutic effects.
- Antimicrobial Activity : Preliminary studies suggest that similar pyrrolidine derivatives possess antimicrobial properties, indicating that 4-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid may also exhibit such effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its therapeutic potential. Key findings include:
- Functional Groups : The bromobenzyl group significantly contributes to the compound's reactivity and interaction with biological macromolecules, enhancing its pharmacological properties.
- Comparative Analysis : A comparison with structurally similar compounds reveals that variations in functional groups can lead to different biological activities. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-Proline | Pyrrolidine ring with a carboxylic acid | Neuroprotective |
| (R)-Bromophenylalanine | Aromatic ring with an amino acid structure | Antimicrobial |
| 3-(Bromobenzyl) pyrrolidine | Similar pyrrolidine structure | Analgesic effects |
This table illustrates how modifications in structure can lead to diverse biological activities.
Synthesis
The synthesis of 4-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid typically involves several key steps:
- Starting Materials : The synthesis begins with commercially available precursors.
- Key Reactions : The synthesis may involve reactions such as nucleophilic substitutions and cyclization processes to form the pyrrolidine ring.
- Purification : Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product in high purity.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential applications in various fields:
- Neuropharmacology : Research has shown that compounds similar to 4-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid can modulate neurotransmitter systems, suggesting potential use in treating mood disorders.
- Antimicrobial Testing : In vitro assays have demonstrated promising antimicrobial activity against various pathogens, indicating its potential as an antibacterial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
